molecular formula C9H12BrN B12838987 5-Bromo-2-isopropyl-3-methylpyridine

5-Bromo-2-isopropyl-3-methylpyridine

Cat. No.: B12838987
M. Wt: 214.10 g/mol
InChI Key: YYASJPIZNUVRPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-isopropyl-3-methylpyridine is a halogenated pyridine derivative characterized by a bromine atom at the 5-position, an isopropyl group at the 2-position, and a methyl group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine substituent’s reactivity. The isopropyl and methyl groups introduce steric hindrance and modulate electronic effects, influencing solubility, stability, and downstream applications in pharmaceuticals or agrochemicals.

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

5-bromo-3-methyl-2-propan-2-ylpyridine

InChI

InChI=1S/C9H12BrN/c1-6(2)9-7(3)4-8(10)5-11-9/h4-6H,1-3H3

InChI Key

YYASJPIZNUVRPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C(C)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-isopropyl-3-methylpyridine typically involves the bromination of 2-isopropyl-3-methylpyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of 5-Bromo-2-isopropyl-3-methylpyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-isopropyl-3-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or catalytic hydrogenation using palladium on carbon.

Major Products

    Substitution: Formation of 2-isopropyl-3-methylpyridine derivatives with various functional groups replacing the bromine atom.

    Oxidation: Formation of 5-bromo-2-isopropyl-3-methylpyridine N-oxide.

    Reduction: Formation of 2-isopropyl-3-methylpyridine.

Scientific Research Applications

5-Bromo-2-isopropyl-3-methylpyridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting neurological and inflammatory diseases.

    Material Science: It is utilized in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: The compound’s derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-isopropyl-3-methylpyridine and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved can vary and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural variations among brominated pyridines lie in substituent positions, halogen types, and functional groups. Below is a comparative analysis:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications
5-Bromo-2-isopropyl-3-methylpyridine 5-Br, 2-(CH(CH₃)₂), 3-CH₃ ~228.1 (estimated) High steric bulk; moderate solubility in organic solvents; reactive C-Br bond. Pharmaceutical intermediates, ligands.
2-Bromo-3-methylpyridine 2-Br, 3-CH₃ ~172.0 Lower steric hindrance; higher electrophilicity at C2. Cross-coupling reactions, agrochemicals.
5-Bromo-3-iodopyridin-2-ol 5-Br, 3-I, 2-OH ~299.9 Polar due to -OH; hydrogen bonding capability; dual halogen reactivity. Bioconjugation, medicinal chemistry.
5-Bromo-2-methoxy-3-methylpyridine 5-Br, 2-OCH₃, 3-CH₃ ~216.1 Electron-donating methoxy group enhances aromatic stability; moderate reactivity. Catalysis, dye synthesis.
5-Bromo-2-chloro-3-methylpyridine 5-Br, 2-Cl, 3-CH₃ ~205.5 Dual halogenation increases electrophilicity; higher melting point. Pesticides, polymer additives.
5-Amino-3-bromo-2-methylpyridine 5-Br, 3-NH₂, 2-CH₃ ~187.0 Amino group improves aqueous solubility; versatile for functionalization. Antibacterial agents, ligands.

Reactivity and Electronic Effects

  • Halogen Influence : Bromine at the 5-position (common in all compared compounds) facilitates cross-coupling reactions. However, 5-Bromo-2-chloro-3-methylpyridine exhibits enhanced electrophilicity due to the electron-withdrawing Cl at C2, accelerating nucleophilic substitution.
  • Steric Effects : The isopropyl group in 5-Bromo-2-isopropyl-3-methylpyridine imposes significant steric hindrance, reducing reaction rates at C2 compared to 2-Bromo-3-methylpyridine .
  • Functional Group Interactions : The hydroxyl group in 5-Bromo-3-iodopyridin-2-ol enables hydrogen bonding, improving crystallinity, whereas the methoxy group in 5-Bromo-2-methoxy-3-methylpyridine stabilizes the aromatic ring through resonance.

Q & A

Q. How to resolve contradictions in substituent effects across studies?

  • Answer : Discrepancies (e.g., conflicting reports on C2 vs. C3 substituent efficacy) are analyzed via:
  • Meta-analysis : Comparing enzyme sources (e.g., human vs. rat CYP1B1) .
  • Free-energy perturbation (FEP) : Quantifying ΔΔG contributions of substituents .
  • Crystallography : Resolving ligand-enzyme structures to identify critical interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.